molecular formula C114H176N30O21S B1512885 Gfifhiikglfhagkmihglv-NH2 CAS No. 1131706-77-8

Gfifhiikglfhagkmihglv-NH2

Cat. No.: B1512885
CAS No.: 1131706-77-8
M. Wt: 2334.9 g/mol
InChI Key: IJMVGIBIGDBVLY-FIFJRYGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Gfifhiikglfhagkmihglv-NH2” is also known as Epinecidin-1, a highly potent, multi-functional Antimicrobial Peptide (AMP) produced by Orange-spotted grouper . It has many functional usages including antibacterial, antifungal, antiviral, antiprotozoal, anticancer, immunomodulatory, and wound healing properties . Its molecular formula is C114H176N30O21S·C2HF3O2 and its molecular weight is 2,448.89 g/mol .

Relevant Papers One relevant paper titled “Antimicrobial peptide Epinecidin-1 promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model” was found . This paper discusses the efficiency of Epinecidin-1 in healing MRSA-infected heat burn injuries and providing protection from infection in a pig model .

Scientific Research Applications

  • Transcriptional Repressor Gfi-1 and Its Role in Hematopoiesis and Oncogenesis

    • The Gfi-1 proto-oncogene encodes a nuclear, sequence-specific DNA-binding protein. It's an active transcriptional repressor whose activity depends on a specific repressor domain. Gfi-1 overexpression in T-cell lines allows cells to escape G1 arrest induced by cytokine withdrawal, suggesting its role in T-cell activation and tumor progression (Grimes et al., 1996).
  • Gfi-1 and Inflammatory Reactions in Mice

    • Gfi1, a transcriptional repressor, is expressed in granulocytes and activated macrophages, influencing the differentiation of myeloid precursors into granulocytes or monocytes. Gfi1-deficient mice exhibit severe neutropenia and elevated levels of inflammatory cytokines, highlighting Gfi1's role in limiting inflammatory immune responses (Karsunky et al., 2002).
  • Gfi-1 and Epigenetic Regulation of Hematopoietic Differentiation

    • Gfi-1 and its homolog, Gfi-1b, are transcriptional repressors involved in hematopoiesis. They function through the SNAG domain, recruiting corepressor CoREST, histone demethylase LSD1, and HDACs 1 and 2. This interaction influences the differentiation of various blood cell types, demonstrating the importance of these proteins in hematopoietic differentiation (Saleque et al., 2007).
  • The GFIT2 Algorithm for CO2 Profile Retrieval

    • GFIT2, an algorithm for retrieving vertical profiles of gases like CO2 from ground-based spectra, was tested for its application in carbon cycle studies and satellite measurement validation. It demonstrated high sensitivity and reliability, indicating its potential use in environmental and atmospheric research (Connor et al., 2015).
  • Global Fear Index (GFI) for COVID-19 Pandemic

    • A study proposed the Global Fear Index (GFI) to assess economic, financial, and policy impacts during the COVID-19 pandemic. This index was shown to be a significant predictor of stock returns, indicating its utility in analyzing macroeconomic fundamentals during crises (Salisu & Akanni, 2020).
  • Gfi-1 in T-cell Lymphomagenesis and Immune Cell Regulation

    • Gfi-1 functions as a transcriptional repressor and plays a critical role in the regulation of T-cell development, granulopoiesis, and the innate immune response. Mutant studies of Gfi1 in mice reveal its differential expression during lymphocyte development, suggesting its significant role in immune cell regulation (Yücel et al., 2004).

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H176N30O21S/c1-17-67(11)94(113(164)139-86(51-75-55-119-61-125-75)101(152)124-60-92(148)132-82(47-65(7)8)108(159)140-93(66(9)10)98(118)149)141-103(154)80(42-45-166-16)133-102(153)79(41-31-33-44-116)129-90(146)58-122-99(150)71(15)128-104(155)87(52-76-56-120-62-126-76)136-106(157)84(49-73-36-26-22-27-37-73)135-105(156)81(46-64(5)6)131-91(147)59-123-100(151)78(40-30-32-43-115)134-111(162)96(69(13)19-3)144-114(165)97(70(14)20-4)143-110(161)88(53-77-57-121-63-127-77)137-107(158)85(50-74-38-28-23-29-39-74)138-112(163)95(68(12)18-2)142-109(160)83(130-89(145)54-117)48-72-34-24-21-25-35-72/h21-29,34-39,55-57,61-71,78-88,93-97H,17-20,30-33,40-54,58-60,115-117H2,1-16H3,(H2,118,149)(H,119,125)(H,120,126)(H,121,127)(H,122,150)(H,123,151)(H,124,152)(H,128,155)(H,129,146)(H,130,145)(H,131,147)(H,132,148)(H,133,153)(H,134,162)(H,135,156)(H,136,157)(H,137,158)(H,138,163)(H,139,164)(H,140,159)(H,141,154)(H,142,160)(H,143,161)(H,144,165)/t67-,68-,69-,70-,71-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-,96-,97-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMVGIBIGDBVLY-FIFJRYGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)CC)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H176N30O21S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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